molecular formula C7H4ClF3N2O2 B14849506 2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine

2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine

Cat. No.: B14849506
M. Wt: 240.57 g/mol
InChI Key: IRQBQQISPIJVRI-UHFFFAOYSA-N
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Description

2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of the trifluoromethyl group and the nitro group in the pyridine ring imparts significant reactivity and stability to the compound, making it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine typically involves the chlorination of 2-methyl-6-nitro-4-(trifluoromethyl)pyridine. This can be achieved through a liquid-phase chlorination reaction using chlorine gas under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is widely used in scientific research due to its versatile reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution. These reactions can modulate the activity of biological targets, such as enzymes or receptors, by altering their structure or function .

Comparison with Similar Compounds

  • 2-Chloromethyl-4-nitro-6-(trifluoromethoxy)pyridine
  • 2-Chloromethyl-6-nitro-4-(trifluoromethyl)benzene
  • 2-Chloromethyl-6-nitro-4-(trifluoromethyl)quinoline

Uniqueness: 2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl and nitro groups on the pyridine ring. This combination imparts distinct reactivity and stability, making it more versatile in synthetic applications compared to its analogs .

Properties

Molecular Formula

C7H4ClF3N2O2

Molecular Weight

240.57 g/mol

IUPAC Name

2-(chloromethyl)-6-nitro-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4ClF3N2O2/c8-3-5-1-4(7(9,10)11)2-6(12-5)13(14)15/h1-2H,3H2

InChI Key

IRQBQQISPIJVRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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